N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 606117-62-8
VCID: VC16869399
InChI: InChI=1S/C17H17F2NOS/c18-14-8-3-9-15(19)16(14)17(21)20(12-5-1-2-6-12)11-13-7-4-10-22-13/h3-4,7-10,12H,1-2,5-6,11H2
SMILES:
Molecular Formula: C17H17F2NOS
Molecular Weight: 321.4 g/mol

N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide

CAS No.: 606117-62-8

Cat. No.: VC16869399

Molecular Formula: C17H17F2NOS

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide - 606117-62-8

Specification

CAS No. 606117-62-8
Molecular Formula C17H17F2NOS
Molecular Weight 321.4 g/mol
IUPAC Name N-cyclopentyl-2,6-difluoro-N-(thiophen-2-ylmethyl)benzamide
Standard InChI InChI=1S/C17H17F2NOS/c18-14-8-3-9-15(19)16(14)17(21)20(12-5-1-2-6-12)11-13-7-4-10-22-13/h3-4,7-10,12H,1-2,5-6,11H2
Standard InChI Key IVEZSYFGXQCLCJ-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)N(CC2=CC=CS2)C(=O)C3=C(C=CC=C3F)F

Introduction

N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide is a synthetic organic compound that incorporates a benzamide core functionalized with cyclopentyl, difluorophenyl, and thiophene moieties. The compound's structural complexity and functional groups suggest potential applications in medicinal chemistry, particularly as a candidate for drug development due to its physicochemical properties.

Structural Features

The molecular structure of N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide includes:

  • Benzamide Core: A central amide group (-CONH-) attached to a benzene ring substituted with fluorine atoms at the 2 and 6 positions.

  • Cyclopentyl Group: A cyclopentane ring bonded to the nitrogen atom of the amide group.

  • Thiophene Substitution: A thiophene ring attached via a methylene (-CH2-) linker to the benzamide nitrogen.

These features contribute to the compound's lipophilicity, electronic properties, and potential binding affinity with biological targets.

Synthesis Pathways

Although specific synthesis routes for this compound are not explicitly detailed in available literature, general synthetic strategies for benzamide derivatives involve:

  • Amide Bond Formation: Reacting a substituted benzoyl chloride (e.g., 2,6-difluorobenzoyl chloride) with an amine containing the cyclopentyl and thiophene groups.

  • Functional Group Introduction: Fluorination of aromatic rings and thiophene substitutions can be achieved using electrophilic or nucleophilic substitution reactions.

Potential Applications

N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide is hypothesized to have applications in drug discovery due to its structural characteristics:

  • Antimicrobial Activity: Thiophene-containing compounds often exhibit antibacterial and antifungal properties due to their ability to disrupt microbial membranes or enzyme systems .

  • Anticancer Potential: Benzamide derivatives are known for their role in inhibiting enzymes like histone deacetylases (HDACs), which are involved in cancer progression .

  • Anti-inflammatory Properties: The difluorophenyl group may enhance binding affinity to inflammatory mediators such as COX enzymes .

Pharmacological Insights

The compound's pharmacological profile can be inferred based on related derivatives:

  • Lipophilicity: The cyclopentyl group increases hydrophobicity, potentially improving membrane permeability.

  • Electronic Properties: Fluorine atoms enhance metabolic stability and receptor binding through strong electron-withdrawing effects.

  • Thiophene Ring: Known for bioisosteric replacements in drug design, providing enhanced pharmacokinetics.

Analytical Characterization

The structure of such compounds is typically confirmed using:

  • NMR Spectroscopy: Proton and carbon signals identify functional groups and confirm substitution patterns.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies characteristic functional groups like amides (C=O stretch).

Comparative Data Table

PropertyValue/Description
Molecular FormulaC16H15F2NOS
Molecular Weight~307 g/mol
Functional GroupsAmide (-CONH), Fluorine (-F), Thiophene
Lipophilicity (LogP)High (estimated due to cyclopentyl group)
Potential BioactivityAntimicrobial, anticancer, anti-inflammatory

Research Implications

Further studies are required to explore:

  • Biological Activity: Screening against bacterial strains, cancer cell lines, or inflammatory markers.

  • Molecular Docking: Simulating interactions with biological targets like enzymes or receptors.

  • Toxicological Profiling: Evaluating safety and metabolic pathways.

This compound represents a promising scaffold for medicinal chemistry research due to its combination of hydrophobicity, electronic effects from fluorine atoms, and bioactive thiophene moiety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator